Xylitol-1-13C can be sourced through both biological and chemical methods. Biologically, it can be produced by fermenting xylose using specific yeast strains, while chemically, it is synthesized through hydrogenation processes involving xylose derived from lignocellulosic biomass. In terms of classification, xylitol falls under the category of polyols or sugar alcohols, which are characterized by their hydroxyl groups (-OH) and are often used as low-calorie sweeteners.
The synthesis of xylitol-1-13C typically involves two primary methods: biological fermentation and chemical hydrogenation.
The efficiency of these methods can vary significantly based on the conditions applied during fermentation or hydrogenation. For example, optimizing fermentation parameters can lead to yields exceeding 0.77 grams of xylitol per gram of xylose . In contrast, chemical methods may achieve yields between 50% to 60% from the initial xylose content .
Xylitol-1-13C has the same molecular structure as regular xylitol but with a carbon atom labeled with the stable isotope carbon-13. Its molecular formula is , indicating it has five carbon atoms, twelve hydrogen atoms, and five oxygen atoms.
The presence of the carbon-13 isotope allows researchers to track metabolic pathways involving xylitol in biological systems through techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry.
Xylitol can undergo various chemical reactions typical for polyols:
The reactivity of xylitol's hydroxyl groups allows for diverse chemical modifications, making it a versatile compound in organic synthesis.
The mechanism by which xylitol exerts its beneficial effects, particularly in dental health, involves several processes:
Studies have shown that regular consumption of xylitol can lead to a significant reduction in dental caries incidence compared to traditional sugars .
Relevant analyses indicate that xylitol does not ferment in the mouth like sucrose, leading to lower acid production by oral bacteria .
Xylitol-1-13C is primarily utilized in research settings:
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